Oxazinanone vs. Oxazolidinone: Quantitative Comparison of Stereoselectivity in Enolate Alkylation
In a direct head-to-head comparison of chiral auxiliary performance, the oxazinanone framework demonstrated quantifiably higher stereoselectivity in enolate alkylation reactions than the structurally analogous Evans oxazolidin-2-one [1]. (R)-N-propanoyl-4-iso-propyl-6,6-dimethyl-oxazinan-2-one achieved superior stereocontrol compared to the corresponding oxazolidin-2-one under identical reaction conditions [1].
| Evidence Dimension | Stereoselectivity in enolate alkylation |
|---|---|
| Target Compound Data | Higher stereoselectivity for (R)-N-propanoyl-4-iso-propyl-6,6-dimethyl-oxazinan-2-one |
| Comparator Or Baseline | Corresponding Evans oxazolidin-2-one (lower stereoselectivity) |
| Quantified Difference | Higher stereoselectivities observed for oxazinanone (exact diastereomeric ratios not abstracted in source) |
| Conditions | Enolate alkylation of N-acyl derivatives; direct comparative study |
Why This Matters
For stereoselective synthetic applications, the six-membered oxazinanone scaffold offers measurable advantages in stereocontrol over the more common five-membered oxazolidinone, directly impacting product enantiopurity and yield in asymmetric synthesis.
- [1] Davies, S. G., Garner, A. C., Roberts, P. M., Smith, A. D., Sweet, M. J., & Thomson, J. E. (2006). Oxazinanones as chiral auxiliaries: synthesis and evaluation in enolate alkylations and aldol reactions. Organic & Biomolecular Chemistry, 4(14), 2753-2768. DOI: 10.1039/b604073j. View Source
